molecular formula C12H13Cl2NOS2 B1221439 N-[(2,6-dichlorophenyl)methoxy]-2-methyl-1,3-dithian-5-imine

N-[(2,6-dichlorophenyl)methoxy]-2-methyl-1,3-dithian-5-imine

Cat. No.: B1221439
M. Wt: 322.3 g/mol
InChI Key: QSMARTFZAUEIQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,6-dichlorophenyl)methoxy]-2-methyl-1,3-dithian-5-imine is a dichlorobenzene.

Scientific Research Applications

Catalytic Asymmetric Mannich Reactions

N-[(2,6-Dichlorophenyl)methoxy]-2-methyl-1,3-dithian-5-imine is involved in the field of asymmetric synthesis, specifically in Mannich-type reactions. Research by Trost, Jaratjaroonphong, and Reutrakul (2006) explored its use in direct asymmetric Mannich reactions with α-hydroxyketones. They developed a method using a dinuclear zinc catalyst, leading to high enantiomeric excesses and broad array reactivity with various hydroxyacetylated aromatics (Trost, Jaratjaroonphong, & Reutrakul, 2006).

Asymmetric Hydrogenation

In another study, Mršić et al. (2009) focused on asymmetric hydrogenation of N-aryl acetophenone imines, demonstrating high enantioselectivity. The presence of substituents like 2-methoxy on the aryl ring influenced the enantioselectivity, highlighting the importance of specific substituents in reaction outcomes (Mršić, Minnaard, Feringa, & de Vries, 2009).

Hydrogen Bonding in Ortho-Hydroxy Ketimines

Filarowski, Koll, and Głowiak (2003) investigated the structure and hydrogen bonding of ortho-hydroxy Ketimines. Their research provided insights into the influence of substituents like methoxy groups on hydrogen bond properties, which is relevant for understanding the behavior of compounds like this compound (Filarowski, Koll, & Głowiak, 2003).

Studies in Synthetic Organic Chemistry

The compound is also studied in the context of synthetic organic chemistry. For instance, Roggen and Gundersen (2008) explored the synthesis of N-methoxy-9-methyl-9H-purin-6-amines, indicating the broad applicability of this compound in the synthesis of complex organic compounds (Roggen & Gundersen, 2008).

Properties

Molecular Formula

C12H13Cl2NOS2

Molecular Weight

322.3 g/mol

IUPAC Name

N-[(2,6-dichlorophenyl)methoxy]-2-methyl-1,3-dithian-5-imine

InChI

InChI=1S/C12H13Cl2NOS2/c1-8-17-6-9(7-18-8)15-16-5-10-11(13)3-2-4-12(10)14/h2-4,8H,5-7H2,1H3

InChI Key

QSMARTFZAUEIQU-UHFFFAOYSA-N

SMILES

CC1SCC(=NOCC2=C(C=CC=C2Cl)Cl)CS1

Canonical SMILES

CC1SCC(=NOCC2=C(C=CC=C2Cl)Cl)CS1

solubility

0.7 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2,6-dichlorophenyl)methoxy]-2-methyl-1,3-dithian-5-imine
Reactant of Route 2
Reactant of Route 2
N-[(2,6-dichlorophenyl)methoxy]-2-methyl-1,3-dithian-5-imine
Reactant of Route 3
Reactant of Route 3
N-[(2,6-dichlorophenyl)methoxy]-2-methyl-1,3-dithian-5-imine
Reactant of Route 4
Reactant of Route 4
N-[(2,6-dichlorophenyl)methoxy]-2-methyl-1,3-dithian-5-imine
Reactant of Route 5
Reactant of Route 5
N-[(2,6-dichlorophenyl)methoxy]-2-methyl-1,3-dithian-5-imine
Reactant of Route 6
Reactant of Route 6
N-[(2,6-dichlorophenyl)methoxy]-2-methyl-1,3-dithian-5-imine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.